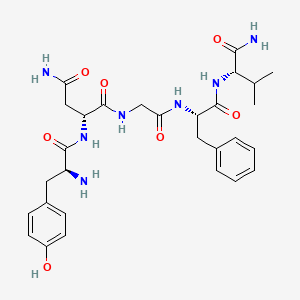
L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide is a synthetic peptide composed of five amino acids: L-tyrosine, D-asparagine, glycine, L-phenylalanine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (L-valine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, D-asparagine, and L-tyrosine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid side chains can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can yield dopaquinone derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its ability to form self-assembling nanostructures and hydrogels.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-asparaginylglycyl-L-phenylalanyl-L-valinamide: Similar structure but with L-asparagine instead of D-asparagine.
L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-leucinamide: Similar structure but with L-leucine instead of L-valine.
Uniqueness
L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide is unique due to the presence of D-asparagine, which can confer different stereochemical properties and biological activities compared to its L-counterpart. This stereoisomerism can affect the peptide’s stability, binding affinity, and overall functionality.
Properties
CAS No. |
189374-36-5 |
|---|---|
Molecular Formula |
C29H39N7O7 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C29H39N7O7/c1-16(2)25(26(32)40)36-29(43)21(13-17-6-4-3-5-7-17)34-24(39)15-33-28(42)22(14-23(31)38)35-27(41)20(30)12-18-8-10-19(37)11-9-18/h3-11,16,20-22,25,37H,12-15,30H2,1-2H3,(H2,31,38)(H2,32,40)(H,33,42)(H,34,39)(H,35,41)(H,36,43)/t20-,21-,22+,25-/m0/s1 |
InChI Key |
YVDFUMWUHWIPJS-FUCAVZNHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



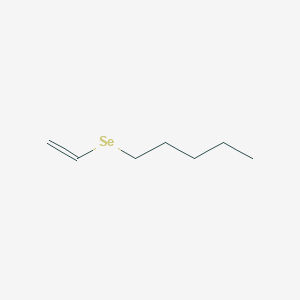
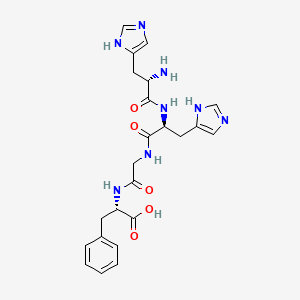
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
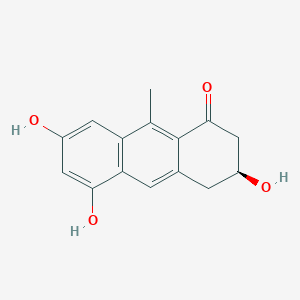
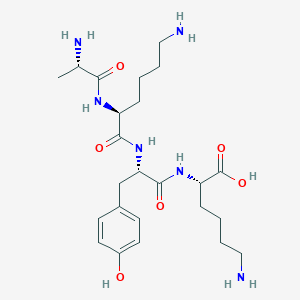
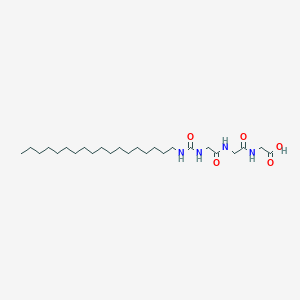
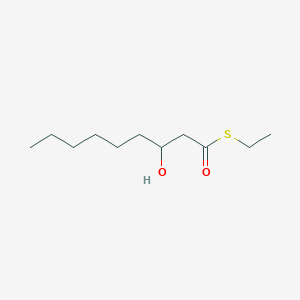
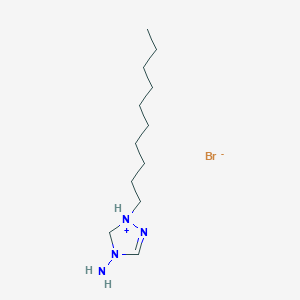
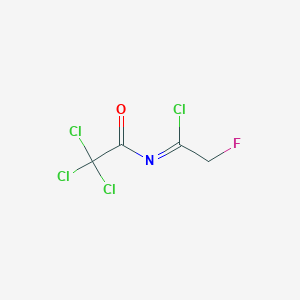
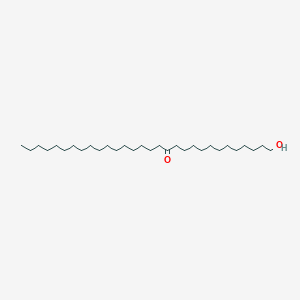

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
